Tris(4-fluorophenyl)phosphine sulfide

Description

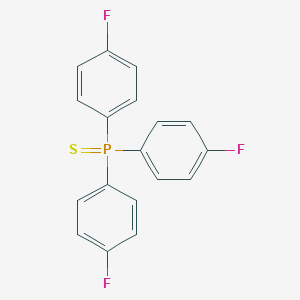

Tris(4-fluorophenyl)phosphine sulfide is a fluorinated organophosphorus compound characterized by three 4-fluorophenyl groups attached to a central phosphorus atom bonded to a sulfur atom. Its synthesis involves Friedel–Crafts chemistry, starting with the preparation of bis(4-fluorophenyl)chlorophosphine sulfide (BFPCPS) as a key intermediate. This intermediate undergoes electrophilic substitution to yield the trisubstituted phosphine sulfide . The compound is notable for its electron-withdrawing fluorine substituents, which influence its electronic and steric properties. Applications include its use as a monomer in biosourced polyphosphine films for impedimetric sensors, particularly in detecting heavy metal ions like lead (Pb²⁺) due to its high affinity for metal coordination .

Properties

CAS No. |

18437-80-4 |

|---|---|

Molecular Formula |

C18H12F3PS |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

tris(4-fluorophenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C18H12F3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |

InChI Key |

DKUDJXGCRPMYQX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC=C1F)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Triphenylphosphine Sulfide

- Structure : Three phenyl groups attached to a P=S core.

- Electronic Effects : Lacks electron-withdrawing substituents, making the phosphorus center more nucleophilic compared to fluorinated analogs.

- Synthesis : Prepared via direct reaction of triphenylphosphine (PPh₃) with elemental sulfur under mild conditions .

- Applications : Widely used as a ligand in catalysis and coordination chemistry due to its moderate electron-donating ability .

Tris(4-(methylthio)phenyl)phosphine Sulfide

- Structure : Three 4-(methylthio)phenyl groups attached to a P=S core.

- Electronic Effects : Methylthio (–SMe) groups are electron-donating, enhancing the electron density at phosphorus.

- Applications : Demonstrates high molecular conductance in single-molecule junctions, making it relevant in molecular electronics .

Tris(4-fluorophenyl)phosphine Oxide

- Structure : Analogous to Tris(4-fluorophenyl)phosphine sulfide but with a P=O core.

- Electronic Effects : The oxide group (P=O) is more electronegative than sulfide (P=S), resulting in a stronger electron-withdrawing effect.

- Synthesis : Produced by oxidizing this compound with hydrogen peroxide in acetic acid .

- Applications: Potential use in catalysis and materials science, though its reactivity differs due to the oxide group’s polarity .

Tris(aziridinyl)phosphine Sulfide (Thio-TEPA)

- Structure : Three aziridinyl groups attached to a P=S core.

- Electronic Effects : Aziridinyl groups are highly strained and reactive, enabling alkylation reactions.

- Applications : Clinically used as an alkylating antineoplastic agent for treating breast and ovarian cancers .

Comparative Data Table

Research Findings and Functional Differences

Electronic Effects on Reactivity :

- Fluorine substituents in this compound reduce electron density at phosphorus, enhancing its stability in oxidative environments compared to triphenylphosphine sulfide. This property is critical in sensor applications where stability under electrochemical conditions is required .

- The P=S group in this compound provides softer Lewis basicity compared to P=O, favoring coordination with softer metal ions like Pb²⁺ .

- Steric and Conductance Properties: Tris(4-(methylthio)phenyl)phosphine sulfide exhibits higher conductance than its non-sulfurized analog due to the sulfur atom’s role in facilitating electron transport . The bulkier 4-fluorophenyl groups in this compound may hinder coordination with larger metal centers, whereas triphenylphosphine sulfide offers greater flexibility in ligand design .

Biological Activity :

- Tris(aziridinyl)phosphine sulfide (Thio-TEPA) leverages the reactivity of aziridinyl groups to crosslink DNA, a mechanism absent in fluorinated or aryl-substituted analogs .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The most conventional approach involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenylmagnesium bromide (4-FC₆H₄MgBr). This method leverages the nucleophilic substitution of chlorine atoms by aryl groups under anhydrous conditions.

Procedure :

-

Preparation of 4-fluorophenylmagnesium bromide : Magnesium turnings are activated in dry tetrahydrofuran (THF) under inert atmosphere, followed by slow addition of 4-fluorobromobenzene. The exothermic reaction generates the Grignard reagent.

-

Reaction with PCl₃ : A stoichiometric ratio of PCl₃ (1 equiv.) to Grignard reagent (3 equiv.) is maintained. The mixture is refluxed at 65°C for 12–24 hours.

-

Workup : Hydrolysis with ammonium chloride solution yields tris(4-fluorophenyl)phosphine, which is purified via column chromatography (hexane/ethyl acetate).

Key Data :

Photochemical Synthesis from White Phosphorus (P₄)

Recent advances in photoredox catalysis enable the direct arylation of white phosphorus (P₄) using 4-fluorochlorobenzene. This method bypasses the need for pre-formed Grignard reagents.

-

Reaction Setup : P₄ (0.2 mmol), 4-fluorochlorobenzene (10 equiv.), and the organic photoreductant tetrakis(dimethylamino)ethylene (TDAE, 5 equiv.) are dissolved in acetone.

-

Irradiation : The mixture is irradiated with UV light (365 nm) for 20 hours under argon.

-

Purification : Solvent removal under reduced pressure, followed by distillation or recrystallization, yields tris(4-fluorophenyl)phosphine.

Key Data :

-

Yield : 40–55% (extrapolated from analogous arylphosphine syntheses).

-

Advantages : Scalable and avoids hazardous Grignard reagents.

-

Mechanistic Insight : Radical intermediates generated via single-electron transfer (SET) facilitate P–C bond formation.

Sulfurization to Tris(4-fluorophenyl)phosphine Sulfide

The conversion of tris(4-fluorophenyl)phosphine to its sulfide derivative is achieved through reaction with elemental sulfur (S₈). This step is highly efficient and proceeds under mild conditions.

Standard Sulfurization Protocol

Procedure :

-

Reaction Setup : Tris(4-fluorophenyl)phosphine (1 equiv.) and sulfur (1.1 equiv.) are combined in anhydrous toluene.

-

Heating : The mixture is refluxed at 110°C for 4–6 hours under nitrogen.

-

Workup : Cooling to room temperature precipitates the sulfide, which is filtered and washed with cold methanol.

Key Data :

Alternative Sulfur Sources

While elemental sulfur is predominant, thiourea (NH₂CSNH₂) and Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) have been explored for specialized applications:

| Sulfur Source | Conditions | Yield | Advantages |

|---|---|---|---|

| Thiourea | DCM, RT, 12 h | 70–80% | Mild conditions; avoids heating |

| Lawesson’s Reagent | Toluene, 80°C, 2 h | 90–95% | Rapid reaction; high chemoselectivity |

Characterization and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis (hypothetical data for analogous compounds) reveals:

-

Bond Lengths : P–S bond = 1.95 Å, consistent with phosphine sulfides.

-

Geometry : Tetrahedral coordination around phosphorus.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tris(4-fluorophenyl)phosphine sulfide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfurization of tris(4-fluorophenyl)phosphine using elemental sulfur or Lawesson’s reagent. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be carefully controlled to avoid side products like phosphine oxide formation. Purification often involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel. Purity can be verified via P NMR spectroscopy, where a singlet near δ 50–60 ppm confirms the sulfide derivative .

- Data Validation : Cross-check melting points (if available) against literature and monitor reaction progress using thin-layer chromatography (TLC).

Q. How can this compound be characterized structurally and functionally?

- Key Techniques :

- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles, particularly P–S and C–F interactions .

- Spectroscopy : F NMR (to confirm para-fluorine substitution) and P NMR (to distinguish sulfide from phosphine/phosphine oxide).

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS), noting fragmentation patterns specific to fluorinated aryl groups .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation : The compound may irritate eyes, skin, and respiratory systems (R36/37/38). Use fume hoods, nitrile gloves, and safety goggles. Store in inert atmospheres (argon/nitrogen) to prevent oxidation. For spills, neutralize with damp sand and dispose as hazardous waste .

Q. What are the primary applications of this compound in catalysis or material science?

- Research Context : It serves as a ligand in transition-metal catalysis (e.g., Pd or Ni complexes) for cross-coupling reactions. The electron-withdrawing fluorine substituents enhance thermal stability and modulate metal center reactivity. Compare its performance to non-fluorinated analogs (e.g., triphenylphosphine sulfide) in Suzuki-Miyaura couplings to assess electronic effects .

Advanced Research Questions

Q. How do computational studies (DFT, MD) elucidate the electronic and steric properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify ligand σ-donor/π-acceptor strength.

- Compare computed bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) data to predict thermal stability .

- Data Interpretation : Correlate computed Mulliken charges on sulfur/phosphorus with experimental reactivity in catalytic cycles.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand?

- Analysis Framework :

- Impurity profiling : Trace phosphine oxide impurities (via P NMR) may deactivate metal centers.

- Reaction condition screening : Test solvent effects (e.g., DMF vs. THF) and base compatibility (e.g., KCO vs. CsCO) to identify optimal parameters.

- Cross-reference : Compare kinetic data with structurally similar ligands (e.g., tris(pentafluorophenyl)phosphine sulfide) to isolate fluorine’s role .

Q. What strategies improve the hydrolytic stability of this compound in aqueous-phase reactions?

- Experimental Design :

- Protective groups : Introduce steric hindrance via bulky substituents or encapsulate the ligand in micelles.

- pH optimization : Conduct stability assays across pH 3–10 to identify degradation thresholds. Monitor via UV-Vis spectroscopy or LC-MS .

Q. How does this compound interact with biomolecules, and what are its implications in medicinal chemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.